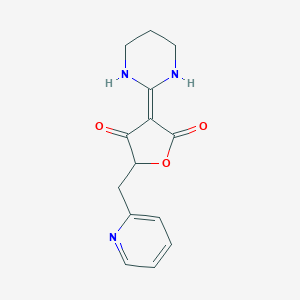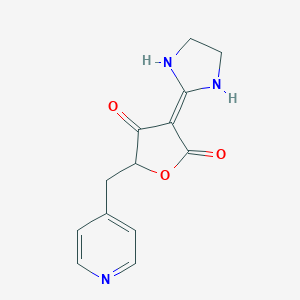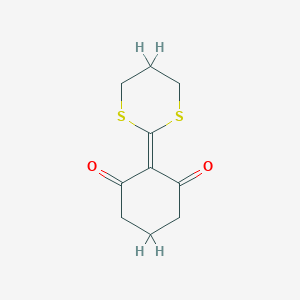![molecular formula C20H28O4S2 B290169 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene, also known as BESN, is a synthetic compound that belongs to the class of naphthalene derivatives. BESN is widely used in scientific research for its unique chemical properties and applications.
Mecanismo De Acción
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene acts as a fluorescent probe by undergoing a thiol-mediated cyclization reaction. In the presence of thiols, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene undergoes a cyclization reaction that results in the formation of a highly fluorescent compound. The mechanism of this reaction involves the formation of a cyclic sulfide intermediate, which is highly fluorescent. The fluorescence of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene is directly proportional to the concentration of thiols in the sample, making it an excellent tool for the detection of thiols in biological samples.
Biochemical and Physiological Effects:
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been shown to have minimal toxicity and is well tolerated in biological systems. It does not interfere with the normal biochemical processes of cells and tissues and can be used in a wide range of applications. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been shown to have a high degree of specificity for thiols and can be used to detect thiols in complex biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has several advantages for use in lab experiments. It is highly specific for thiols and can be used to detect thiols in complex biological samples. It is also highly fluorescent, making it easy to detect and quantify. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene is stable under a wide range of conditions and can be used in a variety of experimental settings. However, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has some limitations. It is not suitable for use in vivo and cannot be used to detect thiols in living organisms. It also has limited solubility in aqueous solutions, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for the use of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene in scientific research. One potential application is in the development of new imaging techniques for the diagnosis of diseases such as cancer and Alzheimer's disease. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene could also be used to study the role of thiols in disease processes and to develop new therapies for diseases such as cancer and neurodegenerative disorders. In addition, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene could be used to study protein-protein interactions and to develop new tools for protein engineering and drug discovery.
Conclusion:
In conclusion, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene is a synthetic compound that has a wide range of applications in scientific research. It is highly specific for thiols and can be used to detect thiols in complex biological samples. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene in scientific research, including the development of new imaging techniques and the study of protein-protein interactions.
Métodos De Síntesis
The synthesis of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene involves the reaction of 1,5-dibromonaphthalene with 2-(2-methoxyethylthio)ethanol in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene in high purity. The synthesis of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been optimized to produce the compound in large quantities for use in scientific research.
Aplicaciones Científicas De Investigación
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has a wide range of applications in scientific research. It is primarily used as a fluorescent probe for the detection of thiols and other bioactive molecules. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been used to study the redox properties of thiols, the kinetics of thiol oxidation, and the role of thiols in disease processes. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has also been used as a tool to study protein-protein interactions, protein folding, and protein stability. In addition, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been used to develop new imaging techniques for the diagnosis of diseases such as cancer and Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H28O4S2 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
1,5-bis[2-(2-methoxyethylsulfanyl)ethoxy]naphthalene |
InChI |
InChI=1S/C20H28O4S2/c1-21-9-13-25-15-11-23-19-7-3-6-18-17(19)5-4-8-20(18)24-12-16-26-14-10-22-2/h3-8H,9-16H2,1-2H3 |
Clave InChI |
SDDZOWNHULFCAG-UHFFFAOYSA-N |
SMILES |
COCCSCCOC1=CC=CC2=C1C=CC=C2OCCSCCOC |
SMILES canónico |
COCCSCCOC1=CC=CC2=C1C=CC=C2OCCSCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290086.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290089.png)
![7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290090.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)






